molecular formula C8H11N3O3 B2882396 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 15783-46-7

6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2882396
CAS No.: 15783-46-7
M. Wt: 197.194
InChI Key: WIUZPFOTDMLSHR-UHFFFAOYSA-N
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Description

6-(Morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative featuring a morpholine substituent at the 6-position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique physicochemical properties, including enhanced solubility due to its polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

6-morpholin-4-yl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-7-5-6(9-8(13)10-7)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUZPFOTDMLSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 6-(Morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione

The core structure of this compound consists of a pyrimidine-2,4-dione scaffold substituted at the 6-position with a morpholine group. Synthesizing this compound requires precise control over regioselectivity and reaction conditions to ensure high purity and yield. Two primary approaches dominate the literature: nucleophilic aromatic substitution and multi-step functionalization of pre-existing pyrimidine derivatives.

Nucleophilic Aromatic Substitution of 6-Chloropyrimidine-2,4(1H,3H)-dione

The most widely reported method involves substituting the chlorine atom in 6-chloropyrimidine-2,4(1H,3H)-dione with morpholine. This reaction leverages the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic attack at the 6-position.

Reaction Conditions and Optimization

In a representative procedure, 6-chloropyrimidine-2,4(1H,3H)-dione (1 mmol) is reacted with morpholine (1.2 mmol) in acetonitrile under reflux for 24 hours, using potassium carbonate (K₂CO₃) and triethylamine (Et₃N) as dual bases. The bases deprotonate morpholine, enhancing its nucleophilicity, while acetonitrile acts as a polar aprotic solvent to stabilize the transition state. The reaction typically achieves yields of 60–75%, depending on substituents present on the pyrimidine ring.

Critical Parameters:

  • Temperature: Prolonged reflux (24 hours) ensures complete conversion, as lower temperatures result in incomplete substitution.
  • Solvent Choice: Acetonitrile outperforms tetrahydrofuran (THF) or dimethylformamide (DMF) in minimizing side reactions.
  • Base Stoichiometry: A 2:1 molar ratio of base to substrate is optimal for deprotonation without causing ring degradation.
Structural Confirmation

The product is characterized via:

  • ¹H NMR: A singlet at δ 5.38–5.42 ppm corresponds to the pyrimidine C5 proton, while morpholine protons appear as triplets at δ 2.89–3.77 ppm.
  • ¹³C NMR: The C5 carbon resonates at δ 90.04–90.95 ppm, and morpholine carbons appear at δ 47.04–66.14 ppm.
  • IR Spectroscopy: Stretching vibrations at 1699–1654 cm⁻¹ confirm C=O and C=C bonds, while 1448–1361 cm⁻¹ bands indicate C-N and C-O bonds.

Multi-Step Functionalization via Alkylation and Substitution

For derivatives with additional substituents (e.g., N1-benzyl or N3-methyl groups), a multi-step approach is employed. This method, detailed in recent studies, involves initial alkylation followed by morpholine substitution.

Step 1: Alkylation of 6-Chlorouracil Derivatives

3-Methyl-6-chlorouracil (1 mmol) is treated with benzyl bromides (1.2 mmol) in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 7 hours, yielding N1-benzyl-6-chloropyrimidine-2,4(1H,3H)-dione intermediates.

Step 2: Morpholine Substitution

The chlorinated intermediate is reacted with morpholine (1 mmol) in acetonitrile under reflux for 24 hours, with K₂CO₃ and Et₃N as catalysts. This step achieves substitution at the 6-position, producing the final N1-benzyl-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives.

Example: Synthesis of 3-Methyl-1-(4-Trifluoromethylbenzyl)-6-Morpholinopyrimidine-2,4(1H,3H)-dione (2g)

  • Yield: 75%.
  • Melting Point: 144–150°C.
  • ¹H NMR (CDCl₃): δ 7.60 (d, J = 8 Hz, 2H, aryl), 5.40 (s, 1H, pyrimidine-H5), 5.16 (s, 2H, CH₂), 3.76 (t, J = 4 Hz, 4H, morpholine).

Mechanistic Insights and Kinetic Considerations

The substitution mechanism proceeds via a two-step process:

  • Deprotonation of Morpholine: Bases (K₂CO₃/Et₃N) abstract a proton from morpholine, generating a strong nucleophile.
  • Nucleophilic Attack: The morpholine anion attacks the electron-deficient C6 position of the pyrimidine ring, displacing chloride.

Density functional theory (DFT) calculations at the B3LYP/6-31+G** level reveal that electron-withdrawing groups (e.g., -CF₃) at the benzyl position lower the activation energy by stabilizing the transition state. Conversely, electron-donating groups (e.g., -CH₃) increase steric hindrance, reducing reaction rates.

Comparative Analysis of Substituted Derivatives

The table below summarizes key synthetic and biological data for select 6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives:

Compound R Group (N1-Benzyl) Yield (%) IC₅₀ (SW480) (μM) IC₅₀ (MCF-7) (μM)
2a H 68 23.45 ± 1.89 45.12 ± 2.34
2d 4-CH₃ 53 117.04 ± 3.21 89.67 ± 4.12
2g 4-CF₃ 75 5.10 ± 2.12 19.60 ± 1.13
2h 4-NO₂ 60 84.32 ± 3.45 102.45 ± 5.67

Key Observations:

  • Electron-withdrawing groups (e.g., -CF₃) enhance cytotoxicity, with 2g showing the lowest IC₅₀ values.
  • Bulky substituents (e.g., -NO₂) reduce activity due to steric clashes with biological targets.

Advanced Characterization Techniques

Spectroscopic Analysis

  • IR Spectroscopy: C=O stretches at 1699–1654 cm⁻¹ and C-N stretches at 1361–1380 cm⁻¹ confirm the pyrimidine-morpholine scaffold.
  • Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., m/z 369.2 for 2g ).

Computational Modeling

Docking studies reveal that 2g binds to the ATP-binding pocket of kinases via hydrogen bonds with morpholine oxygen and hydrophobic interactions with the trifluoromethyl group.

Industrial-Scale Production Considerations

For large-scale synthesis, the following adjustments are recommended:

  • Continuous Flow Reactors: Reduce reaction time from 24 hours to 4–6 hours by improving heat transfer.
  • Catalyst Recycling: Recover K₂CO₃ and Et₃N via filtration and distillation to lower costs.
  • Green Solvents: Substitute acetonitrile with cyclopentyl methyl ether (CPME) to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

It appears the query is for information on "6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione" and its applications. However, the search results primarily discuss pyrimidine-2,4-dione derivatives in general, or related compounds like pyrimido[4,5-d]pyrimidines and pyrano[2,3-d]pyrimidine-2,4-dione derivatives . A specific compound, 5-chloro-6-morpholin-4-yl-1H-pyrimidine-2,4-dione, is mentioned in one search result .

Here's a summary of the information available from the search results regarding pyrimidine-2,4-dione derivatives and their applications:

Pyrimidine-2,4-dione Derivatives: Overview

  • Pyrimidine-2,4-dione derivatives have a wide range of applications in the medicinal field .
  • These compounds can be used as matrix metalloproteinase inhibitors, useful for treating diseases resulting from MMP-mediated tissue breakdown .
  • Such diseases include heart disease, cardiac insufficiency, inflammatory bowel disease, multiple sclerosis, osteo- and rheumatoid arthritis, heart failure, age-related macular degeneration, chronic obstructive pulmonary disease, asthma, periodontal diseases, psoriasis, atherosclerosis, and osteoporosis .

Related Pyrimidine Compounds and their Applications

  • Pyrano[2,3-d]pyrimidine-2,4-dione derivatives An efficient method for the synthesis of pyrano[2,3-d]pyrimidine derivatives via a one-pot four-component reaction has been reported .
  • Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines These compounds have applications as antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-myco-bacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agents . They have also been conveyed as receptors for tyrosine kinase and applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .
  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives These are used as TRPC5 modulators .

5-chloro-6-morpholin-4-yl-1H-pyrimidine-2,4-dione

  • This specific compound has a PubChem CID of 45263386 . Its molecular formula is C8H11Cl2N3O3 and its molecular weight is 268.09 g/mol .
  • It is also known as CHEMBL536739 .

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Solubility and Bioavailability

  • This contrasts with pyrido[2,3-d]pyrimidines (e.g., 6a–d), where fused rings may reduce solubility .

Biological Activity

6-(Morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by the presence of a morpholine group and a pyrimidine ring. This unique structure endows the compound with distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial, antiviral, and potential anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to diverse biological effects. Notably, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), thymidylate synthase (TSase), and DNA gyrase, which are crucial in DNA biosynthesis and cellular proliferation.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. In vitro evaluations demonstrated that it exhibits potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected derivatives have been reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μg/mL)Bactericidal ActivityBiofilm Inhibition (%)
7b0.22Yes75
5a0.25Yes70
1b0.5Yes60

Antiviral Properties

The compound has also been investigated for its antiviral potential. Studies suggest that derivatives of pyrimidine diones can inhibit viral replication by targeting specific viral enzymes . The exact mechanisms remain under investigation, but the inhibition of viral polymerases is a likely pathway.

Anticancer Activity

Research into the anticancer properties of this compound shows promise due to its ability to inhibit key enzymes involved in cancer cell proliferation. The compound's derivatives have been shown to possess cytotoxic effects against various cancer cell lines in vitro .

Case Study: In Vitro Evaluation of Anticancer Activity

In a study evaluating the cytotoxic effects on human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The IC50 values ranged from 10 to 30 µM for different derivatives, indicating significant cytotoxicity compared to control groups.

Q & A

Q. What are the common synthetic routes for 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine-2,4-dione core. A standard approach includes:

  • Step 1 : Reacting a halogenated pyrimidine-2,4-dione precursor (e.g., 6-bromo or 6-chloro derivatives) with morpholine under nucleophilic aromatic substitution (SNAr) conditions. Elevated temperatures (80–120°C) and polar aprotic solvents like DMF or DMSO are often used to facilitate the substitution .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product. Yield optimization may require careful control of stoichiometry and reaction time .
  • Validation : Confirmation of structure using 1H^1H/13C^{13}C NMR and HRMS, with characteristic signals for the morpholine moiety (e.g., δ 3.6–3.8 ppm for N-CH2_2-O protons) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., morpholine methylene groups at δ 3.6–3.8 ppm; pyrimidine NH protons at δ 10–12 ppm). 13C^{13}C NMR confirms carbonyl (C=O) carbons at ~165–170 ppm and morpholine carbons at ~50–70 ppm .
  • HRMS : Validates molecular weight (e.g., [M–H]^- ion for C9_9H12_{12}N3_3O3_3 at m/z 234.0883) .
  • IR Spectroscopy : Detects carbonyl stretches (~1700 cm1^{-1}) and morpholine C-O-C vibrations (~1100 cm1^{-1}) .

Q. How does the morpholine substituent influence the compound’s physicochemical properties?

The morpholine group enhances solubility in polar solvents (e.g., water, ethanol) due to its oxygen-containing heterocycle. It also increases basicity compared to unsubstituted pyrimidine-diones, with a pKa_a ~7.5–8.5 for the morpholine nitrogen. Computational studies (DFT) suggest this substituent stabilizes the molecule via intramolecular hydrogen bonding between the morpholine oxygen and pyrimidine NH groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

Contradictions often arise from structural variations (e.g., substituent position, stereochemistry). Methodological strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare activity trends across analogs. For example, replacing morpholine with piperazine (as in 6-(piperazin-1-yl) analogs) may reduce antimicrobial efficacy due to altered lipophilicity .
  • Dose-Response Assays : Test compounds at multiple concentrations to identify non-linear effects. For instance, shows alkylation at position 1 of thieno-pyrimidine-diones decreases activity, suggesting steric hindrance at the binding site .
  • Target Validation : Use enzyme inhibition assays (e.g., HIV reverse transcriptase RNase H for antiviral activity) to confirm mechanism-specific effects .

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Molecular Docking (AutoDock, Schrödinger) : Model interactions with enzymes like HIV reverse transcriptase. For example, morpholine-substituted pyrimidine-diones may form hydrogen bonds with catalytic residues (e.g., Asp443 in RNase H) .
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. A smaller HOMO-LUMO gap (ΔE ~3.9–4.1 eV) correlates with higher bioactivity in pyrido-pyrimidine-diones .
  • MD Simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories to validate docking results .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent, and catalyst. For SNAr reactions, K2_2CO3_3 in DMF at 100°C often maximizes morpholine incorporation .
  • Byproduct Mitigation : Introduce protecting groups (e.g., acetyl for NH) to prevent side reactions. highlights bromine-mediated functionalization as a source of halogenated byproducts, which can be minimized via controlled reagent addition .

Q. What in vitro assays are suitable for evaluating antiviral potential?

  • HIV Reverse Transcriptase Inhibition : Measure IC50_{50} values using a fluorescence-based RNase H assay. Compounds like 6-arylthio-pyrimidine-diones show IC50_{50} values <10 μM, with morpholine analogs potentially enhancing solubility for better bioavailability .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to ensure selectivity (therapeutic index >10) .

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